

# A Comparative Analysis of Executive Order 14292 and Preceding Directives on Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | EO 1428  |           |
| Cat. No.:            | B7828717 | Get Quote |

#### For Immediate Release

This guide provides a comprehensive comparison of Executive Order (EO) 14292, "Improving the Safety and Security of Biological Research," issued on May 5, 2025, and its immediate predecessor, the "United States Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential" (2024 DURC/PEPP policy).[1][2] This analysis is intended for researchers, scientists, and drug development professionals to understand the evolving landscape of biological research oversight in the United States.

Executive Order 14292 marks a significant shift in the federal government's approach to the oversight of life sciences research, introducing more stringent controls and a broader scope of regulation. The order mandates an immediate pause on federally funded "dangerous gain-of-function" (DGOF) research and rescinds the 2024 DURC/PEPP policy, which itself was a recent effort to streamline and strengthen oversight.[1][2] The White House has directed the Office of Science and Technology Policy (OSTP) to develop a replacement policy within 120 days of the order.[1][2]

## **Key Changes and Comparative Analysis**

The following table summarizes the key differences between EO 14292 and the 2024 DURC/PEPP policy, highlighting the more restrictive and expansive nature of the new executive order.



| Feature                               | 2024 DURC/PEPP Policy                                                                                                       | Executive Order 14292                                                                                                                                                                                                                                                                                     |
|---------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Status                                | Rescinded by EO 14292[1][2]                                                                                                 | Currently in effect                                                                                                                                                                                                                                                                                       |
| Primary Focus                         | Oversight of "Dual Use<br>Research of Concern" and<br>research on "Pathogens with<br>Enhanced Pandemic Potential"<br>[3][4] | Halting federally funded "dangerous gain-of-function" (DGOF) research[1][2]                                                                                                                                                                                                                               |
| Scope of Funding                      | Primarily focused on federally funded research                                                                              | Explicitly ends federal funding for DGOF research conducted by foreign entities in "countries of concern" and extends to non-federally funded DGOF research within the U.S.[3][5] [6][7][8][9]                                                                                                            |
| Definition of "Dangerous<br>Research" | Defined specific categories of experiments involving specific agents that could be considered DURC or PEPP research         | Introduces a broader definition of "dangerous gain-of-function research" as "scientific research on an infectious agent or toxin with the potential to cause disease by enhancing its pathogenicity or increasing its transmissibility," which "could result in significant societal consequences."[3][4] |
| Immediate Actions                     | Was set to be implemented by federal funding agencies[5]                                                                    | Mandated an immediate pause on federally funded DGOF research[1][2]                                                                                                                                                                                                                                       |
| Policy Development                    | Result of a deliberative interagency process                                                                                | Directs the OSTP to issue a replacement policy within an abrupt 120-day deadline[1][2]                                                                                                                                                                                                                    |



Nucleic Acid Synthesis Screening Included the "2024 Framework for Nucleic Acid Synthesis Screening"[3] Calls for the revision or replacement of the 2024
Framework to include mandatory reporting and tracking for both federally and non-federally funded research[3][10][11]

### **Experimental Protocols and Methodologies**

A cornerstone of ensuring biosafety and biosecurity in biological research is the implementation of robust experimental protocols and risk assessments. While EO 14292 does not prescribe specific experimental methodologies, it emphasizes the need for stringent oversight, which inherently relies on established biosafety practices. The following outlines a generalized workflow for conducting a biosafety risk assessment, a fundamental process in any life sciences research involving potentially hazardous biological agents.

Generalized Biosafety Risk Assessment Protocol:

- Hazard Identification: Systematically identify all biological agents, materials, and equipment that could pose a risk to laboratory personnel, the community, or the environment. This includes the pathogen itself, recombinant materials, and any toxins.
- Activity Characterization: Detail every experimental procedure and manipulation of the biological agent. This includes propagation, concentration, aerosol-generating procedures, and disposal methods.
- Risk Characterization: Evaluate the likelihood and consequences of potential exposure or release for each identified hazard and activity. This involves considering the agent's virulence, transmissibility, and the availability of countermeasures.
- Containment and Mitigation: Determine the appropriate biosafety level (BSL) and select necessary personal protective equipment (PPE), engineering controls (e.g., biosafety cabinets), and administrative controls (e.g., specialized training, access restrictions).



Protocol Review and Approval: The risk assessment and proposed experimental protocol
must be reviewed and approved by the institution's Institutional Biosafety Committee (IBC)
before any work commences.

### Visualizing the Evolving Oversight Landscape

The following diagrams illustrate the policy shift from the 2024 DURC/PEPP framework to the more centralized and restrictive model under EO 14292.



Click to download full resolution via product page

2024 DURC/PEPP Policy Oversight Flow





Click to download full resolution via product page

EO 14292 Directive and Oversight Structure

### **Implications for the Research Community**

The abrupt shift in policy has created significant uncertainty and confusion within the life sciences community.[1] Researchers and institutions that had been preparing for the implementation of the 2024 DURC/PEPP policy now face a policy vacuum as they await the new directives from the OSTP.[1] The expanded scope of EO 14292 to include non-federally funded research and foreign collaborations introduces new compliance challenges and is likely to have a broad impact on both domestic and international research partnerships.

Professionals in the field are encouraged to stay informed about the forthcoming OSTP policy and to proactively review their current and planned research projects in light of the definitions and restrictions outlined in EO 14292. Engagement with institutional biosafety committees and legal counsel will be crucial in navigating this new regulatory environment. While the stated goal of EO 14292 is to enhance the safety and security of biological research, the long-term consequences for scientific innovation and international collaboration remain to be seen.[12]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A possible turning point for research governance in the life sciences PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. lathropgpm.com [lathropgpm.com]
- 4. Trump Executive Order Restricts Funding for "Dangerous Gain-of-Function Research" |
   Lathrop GPM JDSupra [jdsupra.com]
- 5. congress.gov [congress.gov]
- 6. Life Sciences Business Strategies For Trump 20 Policy Changes [lifescienceleader.com]
- 7. akingump.com [akingump.com]
- 8. whitehouse.gov [whitehouse.gov]
- 9. Executive Orders on Domestic Production of Critical Medicines and Biological Research Security | Baker Donelson [bakerdonelson.com]
- 10. Federal Register :: Improving the Safety and Security of Biological Research [federalregister.gov]
- 11. Executive Order 14292—Improving the Safety and Security of Biological Research | The American Presidency Project [presidency.ucsb.edu]
- 12. nti.org [nti.org]
- To cite this document: BenchChem. [A Comparative Analysis of Executive Order 14292 and Preceding Directives on Biological Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7828717#analysis-of-eo-14292-versus-earlier-directives-on-biological-research]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com